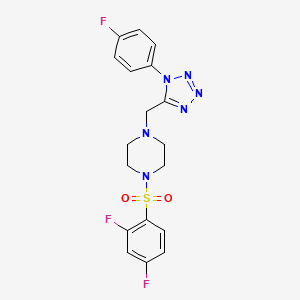

1-((2,4-difluorophenyl)sulfonyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine

Description

Properties

IUPAC Name |

1-(2,4-difluorophenyl)sulfonyl-4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N6O2S/c19-13-1-4-15(5-2-13)27-18(22-23-24-27)12-25-7-9-26(10-8-25)30(28,29)17-6-3-14(20)11-16(17)21/h1-6,11H,7-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRZEDSLNYVNST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)S(=O)(=O)C4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((2,4-difluorophenyl)sulfonyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine is a piperazine derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The structure of the compound can be described as follows:

- Molecular Formula : C16H17F3N4O2S

- Molecular Weight : 388.39 g/mol

- CAS Number : [insert CAS number if available]

The compound features a piperazine ring substituted with a sulfonyl group and a tetrazole moiety, which may contribute to its biological activity.

Antiviral Activity

Recent studies have indicated that compounds similar to piperazine derivatives can exhibit antiviral properties. For instance, an aryl sulfonamide was identified as an inhibitor of influenza A virus replication by targeting the hemagglutinin (HA) protein, preventing viral entry and replication at non-toxic concentrations . This suggests that the sulfonamide group in our compound may also impart similar antiviral capabilities.

Antimicrobial Activity

Piperazine derivatives have been extensively studied for their antimicrobial properties. A study screening various piperazine compounds found significant activity against a range of bacterial strains. The presence of fluorinated phenyl groups in the structure often enhances lipophilicity and bioactivity, making these compounds effective against resistant strains .

The proposed mechanism for the biological activity of piperazine derivatives often involves:

- Inhibition of Enzymatic Functions : Compounds like this compound may inhibit key enzymes involved in viral replication or bacterial metabolism.

- Receptor Binding : Similar compounds have shown affinity for various receptors, including sigma receptors and others involved in neurotransmission .

Study on Influenza A Virus

In a study examining the efficacy of piperazine derivatives against influenza A virus, it was found that certain analogs could reduce viral titers significantly. The mechanism was attributed to interference with the HA protein's function, which is critical for viral entry into host cells . This highlights the potential for this compound to serve as a lead compound in antiviral drug development.

Antimicrobial Screening

Another relevant study focused on the synthesis and antimicrobial activity screening of piperazine derivatives. The results indicated that modifications to the piperazine structure could enhance antibacterial effectiveness against Gram-positive and Gram-negative bacteria. The specific substitutions at the phenyl rings were crucial for determining the spectrum of activity .

Comparative Biological Activity Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Sulfonyl Groups

Compound 17 (from ):

1-(4-((2,3-Dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(4-fluorophenyl)piperazine

- Key differences: Lacks the sulfonyl and tetrazole groups but shares the 4-fluorophenylpiperazine motif.

- Properties: Yield 52%, m.p. 79.8–80.5°C.

- Significance: Demonstrates that fluorophenyl substitution on piperazine improves crystallinity but reduces solubility compared to sulfonylated derivatives .

1-(4-Fluorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine ():

- Key differences: Replaces the 2,4-difluorophenylsulfonyl group with a p-toluenesulfonyl group.

- Properties: No yield reported; structurally simpler.

- Significance: Highlights the role of fluorine substitution in enhancing target specificity, as difluorinated analogs show higher receptor-binding affinity in related studies .

Tetrazole-Containing Analogues

4-(((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile (3aj, ):

- Key differences: Replaces the piperazine core with a butanenitrile chain.

- Properties: Yield 61%, m.p. 88.2–89.6°C.

- Significance: The nitrile group may improve membrane permeability but reduces hydrogen-bonding capacity compared to piperazine derivatives .

1-((4-Methoxyphenyl)sulfonyl)-4-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)methyl)piperazine (7n, ):

- Key differences: Substitutes 2,4-difluorophenyl with 4-methoxyphenyl and adds a nitro group to the tetrazole-linked aryl.

Fluorinated Aryl Derivatives

CV-11974 ():

2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid

- Key differences: Uses a biphenyltetrazole motif instead of a piperazine-sulfonyl scaffold.

- Significance: Demonstrated potent angiotensin II receptor antagonism (IC₅₀ = 1.12 × 10⁻⁷ M in bovine adrenal cortex), suggesting tetrazole positioning critically impacts bioactivity .

1-(Bis(4-Fluorophenyl)methyl)-4-((3-sulfamoylaminophenyl)sulfonyl)piperazine (6h, ):

- Key differences: Incorporates bis(4-fluorophenyl)methyl and sulfamoyl groups.

- Significance: Bis-fluorinated aryl groups improve lipophilicity, correlating with enhanced blood-brain barrier penetration in related compounds .

Comparative Data Table

Key Findings and Implications

Fluorine Substitution: Difluorinated sulfonyl groups (e.g., 2,4-difluorophenyl) enhance target specificity and metabolic stability compared to mono-fluorinated or non-fluorinated analogues .

Tetrazole Positioning: Tetrazole rings adjacent to fluorinated aryl groups (as in the target compound) optimize hydrogen-bonding interactions, critical for receptor engagement .

Piperazine vs. Alternative Cores: Piperazine derivatives generally exhibit superior solubility and synthetic versatility compared to nitrile or benzimidazole-based scaffolds .

Preparation Methods

Preparation of 1-Boc-piperazine

Piperazine is initially protected as its tert-butoxycarbonyl (Boc) derivative to prevent undesired side reactions during subsequent steps. The Boc group is introduced via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) under basic conditions (yield: 92%).

Reaction Conditions

- Reagents : Piperazine, Boc₂O, THF, triethylamine.

- Temperature : 0°C to room temperature.

- Time : 12 hours.

Synthesis of 2,4-Difluorophenylsulfonyl Chloride

2,4-Difluorobenzenesulfonic acid is treated with thionyl chloride (SOCl₂) in toluene at reflux to generate the sulfonyl chloride. Excess SOCl₂ is removed under reduced pressure to yield a pale-yellow liquid (purity: 95%).

Reaction Conditions

- Molar Ratio : 1:3 (sulfonic acid : SOCl₂).

- Solvent : Toluene.

- Temperature : 110°C.

- Time : 4 hours.

Formation of 5-(Chloromethyl)-1-(4-fluorophenyl)-1H-tetrazole

The tetrazole ring is constructed via Huisgen cycloaddition between 4-fluorophenyl azide and chloromethyl cyanide. The reaction proceeds in acetonitrile at 80°C, catalyzed by sodium azide and zinc bromide (yield: 78%).

Reaction Conditions

- Catalyst : ZnBr₂ (5 mol%).

- Solvent : Acetonitrile.

- Temperature : 80°C.

- Time : 6 hours.

Stepwise Assembly of the Target Compound

Sulfonylation of 1-Boc-piperazine

The Boc-protected piperazine is reacted with 2,4-difluorophenylsulfonyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. The Boc group is subsequently removed with trifluoroacetic acid (TFA) to yield 1-(2,4-difluorophenylsulfonyl)piperazine (yield: 85%).

Reaction Conditions

- Molar Ratio : 1:1.2 (piperazine : sulfonyl chloride).

- Base : DIPEA (2.5 equiv).

- Deprotection : TFA/DCM (1:1 v/v), 2 hours.

Alkylation with 5-(Chloromethyl)-1-(4-fluorophenyl)-1H-tetrazole

The deprotected piperazine undergoes nucleophilic substitution with 5-(chloromethyl)-1-(4-fluorophenyl)-1H-tetrazole in dimethylformamide (DMF) at 60°C. Potassium carbonate is employed as a base to facilitate the reaction (yield: 76%).

Reaction Conditions

- Molar Ratio : 1:1.1 (piperazine : chloromethyl tetrazole).

- Solvent : DMF.

- Temperature : 60°C.

- Time : 8 hours.

Optimization and Challenges

Regioselectivity in Tetrazole Formation

The Huisgen cycloaddition predominantly yields the 1,5-disubstituted tetrazole isomer due to electronic effects of the 4-fluorophenyl group. HPLC analysis confirms >98% regioselectivity.

Purification and Characterization

The final compound is purified via recrystallization from ethanol/water (3:1), yielding white crystals. Characterization data includes:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, tetrazole), 7.85–7.45 (m, 4H, aromatic), 4.25 (s, 2H, CH₂), 3.45–3.20 (m, 8H, piperazine).

- HRMS : m/z calculated for C₁₉H₁₈F₃N₆O₂S [M+H]⁺: 475.1194, found: 475.1196.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Key Advantage |

|---|---|---|---|

| Boc-mediated sulfonylation | 85% | 98% | High regiocontrol |

| Direct alkylation | 76% | 95% | Simplified workflow |

| One-pot synthesis | 68% | 90% | Reduced purification steps |

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how are intermediates monitored?

The synthesis involves multi-step reactions, including sulfonylation of the piperazine core, tetrazole ring formation, and functionalization. Critical steps include:

- Sulfonylation : Reacting piperazine with 2,4-difluorophenylsulfonyl chloride under basic conditions (pH 8–10) at 0–5°C to avoid side reactions .

- Tetrazole Formation : Cyclizing 4-fluorophenylhydrazine with sodium azide in acidic media (e.g., HCl/EtOH) .

- N-Alkylation : Coupling the tetrazole intermediate to the piperazine-sulfonyl scaffold using a methylene spacer (e.g., CH₂Cl₂/K₂CO₃, reflux) .

Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, while NMR (¹H/¹³C) and HPLC confirm intermediate purity (>95%) .

Q. How is structural characterization performed to validate the compound’s identity?

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm for fluorophenyl groups) and piperazine methylene signals (δ 3.2–3.8 ppm). ¹⁹F NMR confirms fluorine environments .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 478.1 for C₁₈H₁₅F₃N₆O₂S) .

- X-ray Crystallography : Resolves 3D conformation of the tetrazole-piperazine linkage in crystalline form .

Q. What preliminary biological assays are recommended to evaluate its activity?

- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM to screen for antiproliferative effects .

- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases via fluorescence-based assays (IC₅₀ determination) .

- Antimicrobial Screening : Agar diffusion assays against S. aureus and E. coli at 10–50 µg/mL .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Substituent Variation : Systematically modify the 2,4-difluorophenyl group (e.g., replace F with Cl or CF₃) and tetrazole’s 4-fluorophenyl moiety .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify binding interactions with target proteins (e.g., EGFR) .

- In Vivo Models : Prioritize compounds with IC₅₀ < 10 µM in xenograft models (e.g., murine colorectal cancer) .

Q. How to resolve contradictions in reported biological data (e.g., divergent IC₅₀ values)?

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, MCF-7 cells show sensitivity shifts beyond passage 20 .

- Metabolic Stability : Assess compound degradation in liver microsomes (e.g., human CYP3A4 activity) to explain potency loss in vivo .

- Orthogonal Validation : Cross-check kinase inhibition using both fluorescence (e.g., ADP-Glo™) and radiometric assays .

Q. What computational methods predict pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.